molecular formula C20H17NO B12536559 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol CAS No. 817182-40-4

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol

Cat. No.: B12536559
CAS No.: 817182-40-4
M. Wt: 287.4 g/mol
InChI Key: JLAHBPUDNZDBRK-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is an organic compound that features a naphthalene ring fused to an indole moiety, connected via an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Indole Formation: The indole moiety is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Coupling Reaction: The naphthalene derivative and the indole moiety are coupled using a suitable linker, such as ethan-1-ol, under specific reaction conditions involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)ethanol: A similar compound with a naphthalene ring and an ethanol linker.

    2-(2-Naphthyl)-1H-indole: A compound with a naphthalene ring fused to an indole moiety.

Uniqueness

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, indole moiety, and ethan-1-ol linker makes it a versatile compound for various applications.

Properties

CAS No.

817182-40-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-naphthalen-2-ylindol-1-yl)ethanol

InChI

InChI=1S/C20H17NO/c22-12-11-21-19-8-4-3-7-17(19)14-20(21)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2

InChI Key

JLAHBPUDNZDBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3CCO

Origin of Product

United States

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